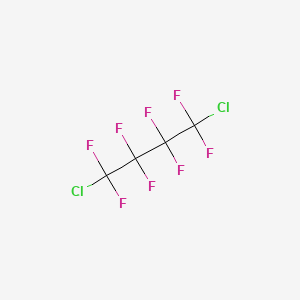
1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane
Vue d'ensemble
Description
The compound 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane is a fluorinated organic molecule that is of interest due to its potential applications in various chemical reactions and material science. While the provided papers do not directly discuss this compound, they do provide insights into related fluorinated compounds and their synthesis, structure, and reactivity, which can be informative for understanding the properties and potential uses of 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane.
Synthesis Analysis
The synthesis of related fluorinated compounds involves the reaction of chlorinated or fluorinated phosphazenes with fluorinated diols or silyl derivatives. For instance, the reaction of octachlorocyclotetraphosphazene with the sodium derivative of 2,2,3,3-tetrafluorobutane-1,4-diol in THF solution at room temperature produced various spiro and ansa derivatives . Another synthesis approach for a related compound, 1,4-bis(trimethylsilyl)octafluorobutane, involved a high-yielding protocol on a multi-gram scale, with the determination of its single crystal X-ray structure . These methods could potentially be adapted for the synthesis of 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane by considering the reactivity of the chloro and fluoro substituents.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often determined using X-ray crystallography. For example, the single crystal X-ray structure of 1,4-bis(trimethylsilyl)octafluorobutane was determined due to its relatively high melting point . This technique could be employed to elucidate the molecular structure of 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane, providing insights into its geometric configuration and electronic environment.
Chemical Reactions Analysis
The reactivity of fluorinated compounds can vary significantly. The compound 1,4-bis(trimethylsilyl)octafluorobutane was found to react with fluoride and alkoxide sources to form H(CF2)4H, and under specific conditions, it formed a bis-cuprate dianion with unique counter-cations . These findings suggest that 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane may also exhibit interesting reactivity patterns, which could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by their molecular structure and substituents. For instance, the high melting point of 1,4-bis(trimethylsilyl)octafluorobutane facilitated its structural determination . The presence of fluorine atoms typically imparts compounds with unique properties such as high thermal stability and chemical inertness. These properties would be relevant to 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane and could be investigated through experimental studies.
Applications De Recherche Scientifique
For example, dichlorocyclohexanes, which are structurally similar to the compound you mentioned, are often used in studies of stereochemistry . They can exist as various isomers, each with different properties, and studying these isomers can provide valuable insights into the principles of stereochemistry .
Another similar compound, 1,2-dichlorobenzene, is used as a precursor chemical in the synthesis of agrochemicals, as a solvent for dissolving and working with fullerenes, as an insecticide, and in softening and removing carbon-based contamination on metal surfaces .
Another similar compound, 1,2-dichlorobenzene , is used in various applications :
- It is used as a precursor chemical in the synthesis of agrochemicals .
- It is used as a solvent for dissolving and working with fullerenes .
- It is used as an insecticide .
- It is used in softening and removing carbon-based contamination on metal surfaces .
Another similar compound, 1,2-dichlorobenzene , is used in various applications :
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F8/c5-3(11,12)1(7,8)2(9,10)4(6,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBGVSJBKFDYKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)F)(C(F)(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188994 | |
| Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |
CAS RN |
355-24-8 | |
| Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dichloro-1,1,2,2,3,3,4,4-octafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




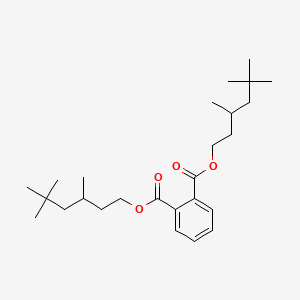


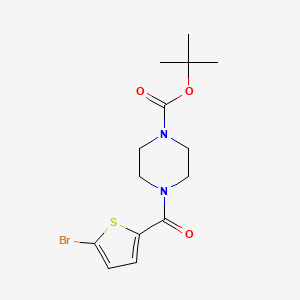
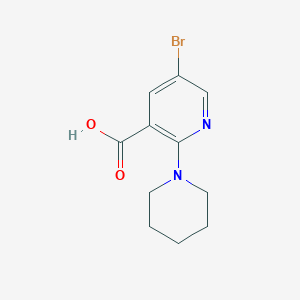
![6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1293435.png)
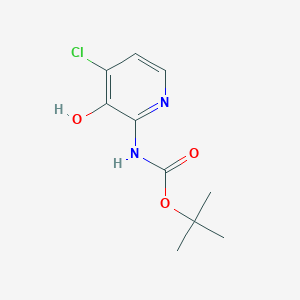
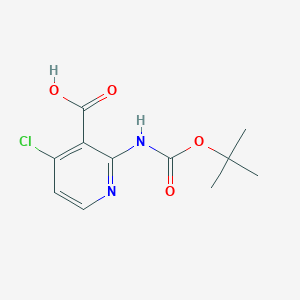

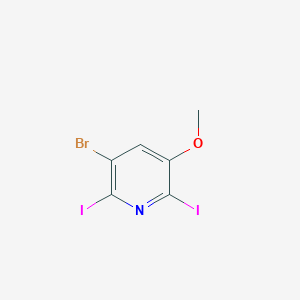
![1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1293442.png)
![1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1293443.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1293444.png)